molecular formula C11H10N2O4 B1391648 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1216463-29-4

3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1391648
CAS No.: 1216463-29-4
M. Wt: 234.21 g/mol
InChI Key: MERMAHDAPBJEKZ-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methoxybenzyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzylhydrazine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formylbenzyl-1,2,4-oxadiazole-5-carboxylic acid, while reduction can produce 3-(3-hydroxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid.

Scientific Research Applications

3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

  • 3-(4-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(3-Methylbenzyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(3-Chlorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-8-4-2-3-7(5-8)6-9-12-10(11(14)15)17-13-9/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERMAHDAPBJEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid
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Reactant of Route 6
3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid

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